molecular formula C13H15ClFN3OS B6626035 5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole

5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole

Cat. No.: B6626035
M. Wt: 315.79 g/mol
InChI Key: YSXLRYWWKMRYQD-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole is a synthetic organic compound characterized by its unique structural components, including a triazole ring, a fluoroethyl group, and a chloromethoxyphenyl moiety

Properties

IUPAC Name

5-[(3-chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN3OS/c1-19-12-3-2-10(6-11(12)14)7-20-8-13-16-9-17-18(13)5-4-15/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXLRYWWKMRYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSCC2=NC=NN2CCF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with a suitable precursor such as ethyl 2-fluoroacetate, which undergoes cyclization with hydrazine to form 1-(2-fluoroethyl)-1,2,4-triazole.

    Introduction of the Chloromethoxyphenyl Group: This step involves the reaction of 3-chloro-4-methoxybenzyl chloride with sodium sulfide to form the corresponding thioether.

    Coupling Reaction: The final step is the coupling of the triazole derivative with the thioether under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic ring, depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives or dehalogenated products.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, it is explored for its potential as an antifungal, antibacterial, or anticancer agent due to its structural similarity to known bioactive compounds.

Industry: It is used in the production of agrochemicals and pharmaceuticals, where its unique structure can be leveraged to enhance the efficacy and specificity of active ingredients.

Mechanism of Action

The mechanism by which 5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole exerts its effects is primarily through interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluoroethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloromethoxyphenyl moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

    1-(2-Fluoroethyl)-1,2,4-triazole: Lacks the chloromethoxyphenyl and thioether groups, resulting in different biological activity.

    3-Chloro-4-methoxybenzyl thioether derivatives: These compounds do not contain the triazole ring, which is crucial for specific interactions with biological targets.

Uniqueness: The combination of the triazole ring, fluoroethyl group, and chloromethoxyphenyl moiety in 5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole provides a unique set of properties that enhance its potential as a versatile intermediate in drug development and other applications.

This detailed overview highlights the significance of this compound in various fields, emphasizing its synthetic routes, chemical behavior, and potential applications

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